

A Head-to-Head Comparison of Molecular Glues for KRAS Degradation

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The landscape of oncology drug discovery is being reshaped by the advent of targeted protein degradation, a strategy offering a novel therapeutic modality for previously "undruggable" targets. Among these, the KRAS oncogene, a notorious driver of numerous cancers, has emerged as a prime candidate for this approach. Molecular glues and degraders represent a promising class of molecules that can induce the degradation of specific KRAS mutants, offering a distinct mechanism of action compared to traditional inhibitors. This guide provides a head-to-head comparison of prominent molecular glues and degraders targeting KRAS, with a focus on their performance, underlying mechanisms, and the experimental protocols used for their evaluation.

Performance Data of KRAS Molecular Glues and Degraders

The following tables summarize the in vitro performance of several key molecular glues and degraders designed to target various KRAS mutations. It is important to note that the data presented here are compiled from different studies, and direct comparisons should be made with caution due to variations in experimental conditions, such as cell lines and assay durations.

Table 1: Performance of KRAS G12C Degraders

Degrader	E3 Ligase Recruited	Target Selectivity	DC50	Dmax	Cell Proliferation IC50	Key Findings & References
LC-2	VHL	KRAS G12C	0.25 - 0.76 μ M (in various cell lines)[1][2]	~75-90% [1]	Not explicitly stated	First PROTAC capable of degrading endogenous KRAS G12C, leading to suppression of MAPK signaling. [1][2][3]
RMC-6291	Cyclophilin A (not an E3 ligase)	KRAS G12C (ON state)	Not applicable (inhibitor)	Not applicable	Not explicitly stated	A molecular glue that forms a tri-complex with Cyclophilin A and the active (GTP-bound) form of KRAS G12C, blocking downstream signaling. [4][5][6][7]

Table 2: Performance of KRAS G12D Degraders

Degrader	E3 Ligase Recruited	Target Selectivity	DC50	Dmax	Cell Proliferation IC50	Key Findings & References
ASP3082 (Setidegrasib)	VHL	KRAS G12D	23 nM[8] / 37 nM[9] / 38 nM[10] (in AsPC-1 cells)	>90%	19 nM (in AsPC-1 cells)[8][10]	Potent and selective degradation of KRAS G12D, leading to tumor regression in xenograft models.[8][9][10][11][12] Currently in Phase I clinical trials.[8]
IPS-06061	CRBN	KRAS G12D	<500 nM[13]	~75% (in vivo after 4 weeks)[14]	Not explicitly stated	Orally active molecular glue that induces time-dependent degradation of KRAS G12D.[13][14][15][16] Showed 100% tumor

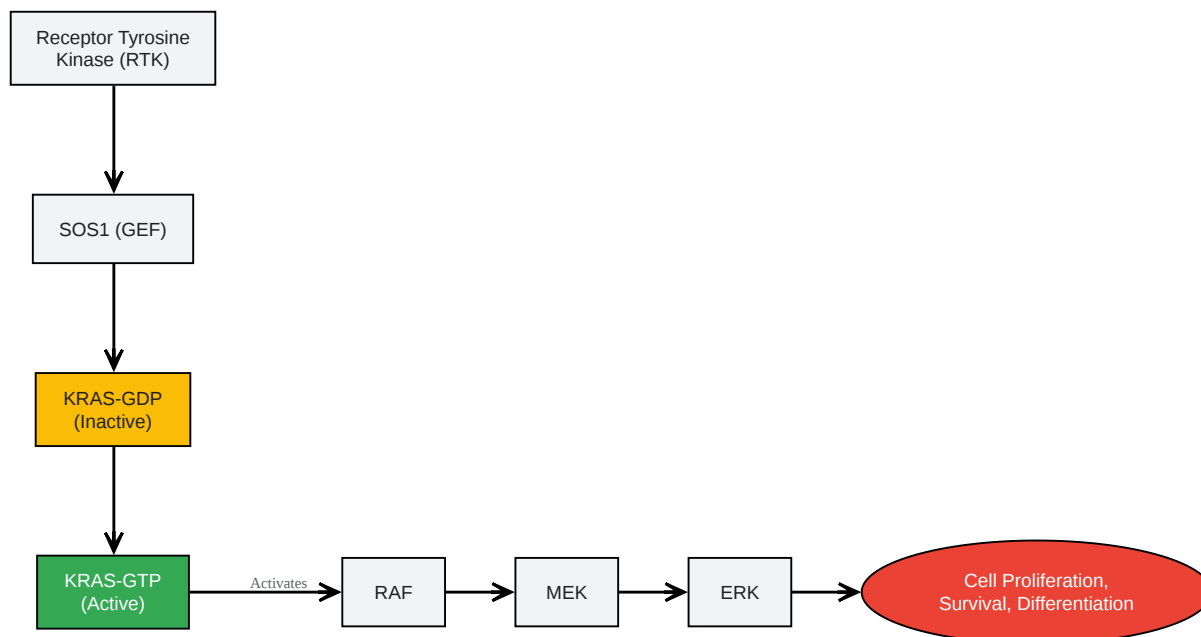
growth
inhibition in
an AsPC-1
xenograft
model.[\[14\]](#)

Table 3: Performance of Pan-KRAS Degraders

Degrader	E3 Ligase Recruited	Target Selectivity	DC50	Dmax	Cell Proliferation IC50	Key Findings & References
ACBI3	VHL	13 of the 17 most common oncogenic KRAS mutants	Not explicitly stated	Not explicitly stated	Geometric mean IC50 = 478 nM in KRAS mutant cell lines [17]	A potent pan-KRAS degrader that induces effective tumor regression in mouse models. [17] [18] [19] [20] [21]

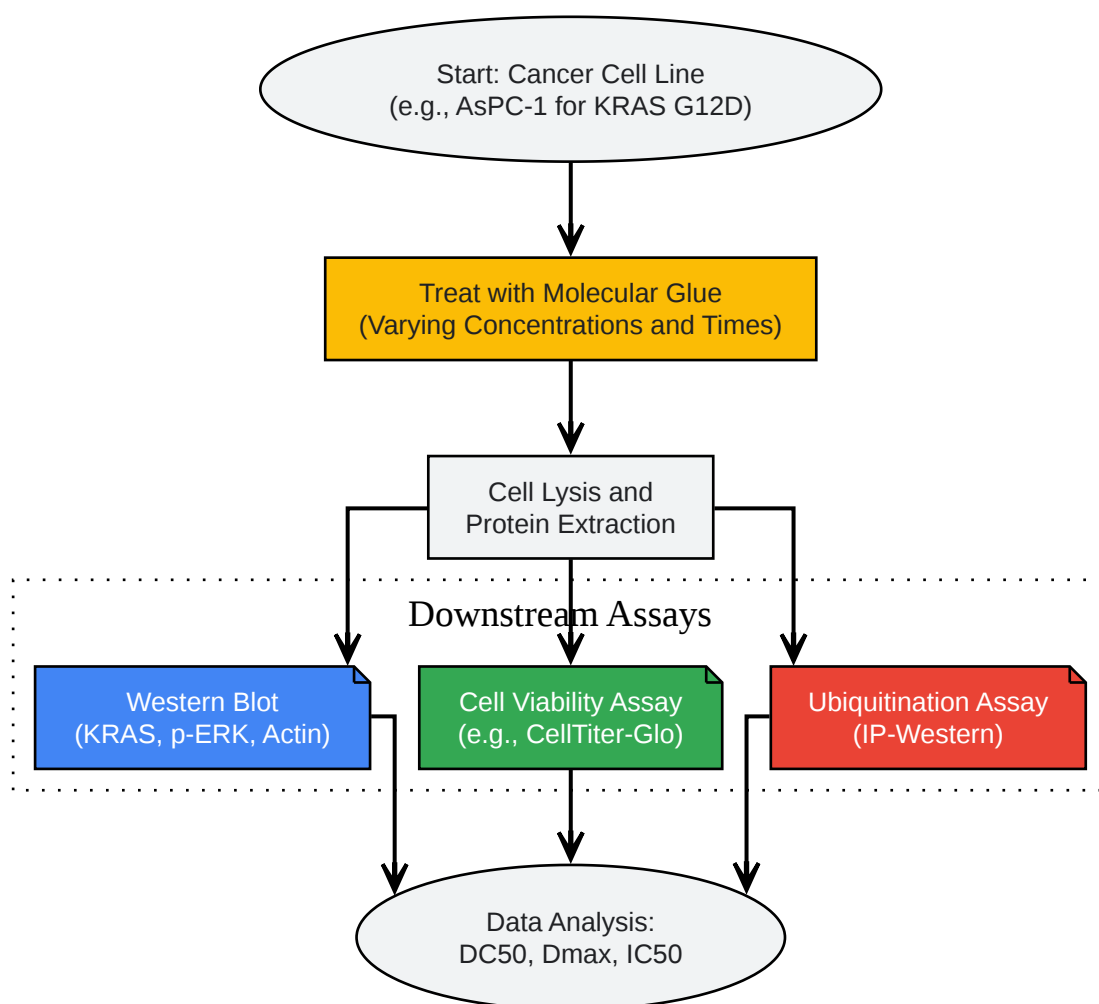
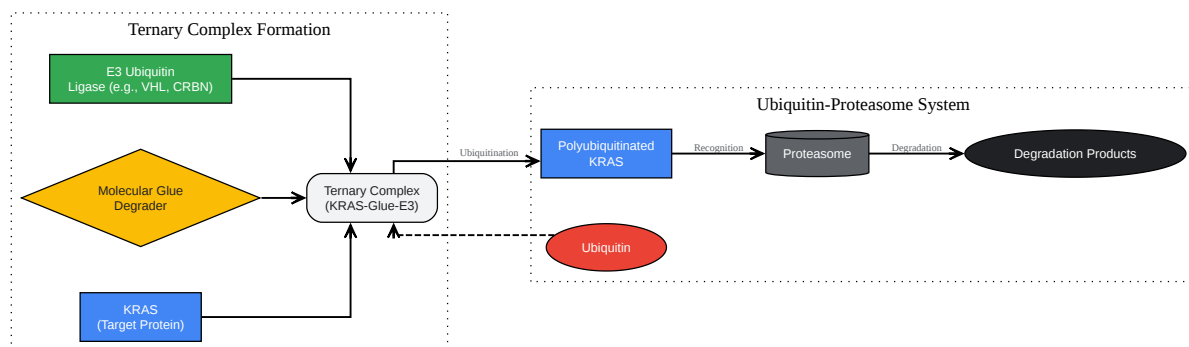
Visualizing the Pathways and Processes

To better understand the context and mechanism of KRAS-targeting molecular glues, the following diagrams illustrate the key signaling pathway, the general mechanism of action, and a typical experimental workflow.



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Figure 1: Simplified KRAS signaling pathway.



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